GADOLINIUM CARBONATE DIHYDRATE

Description

Properties

CAS No. |

62399-11-5 |

|---|---|

Molecular Formula |

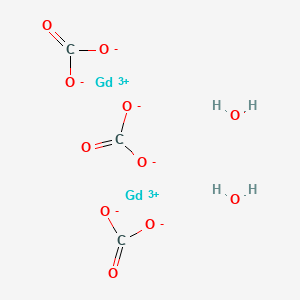

C3H4Gd2O11 |

Molecular Weight |

530.6 g/mol |

IUPAC Name |

gadolinium(3+);tricarbonate;dihydrate |

InChI |

InChI=1S/3CH2O3.2Gd.2H2O/c3*2-1(3)4;;;;/h3*(H2,2,3,4);;;2*1H2/q;;;2*+3;;/p-6 |

InChI Key |

FAUKOJYTEGQZQS-UHFFFAOYSA-H |

SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.[Gd+3].[Gd+3] |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.O.[Gd+3].[Gd+3] |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Significance of Gadolinium Compounds in Advanced Applications

An In-depth Technical Guide to the Physicochemical Properties of Gadolinium Carbonate Dihydrate

Gadolinium (Gd), a rare earth element with atomic number 64, possesses unique magnetic and chemical properties that make it invaluable in several high-technology fields.[1] Its trivalent ion, Gd³⁺, has seven unpaired electrons, rendering it highly paramagnetic, a property that is foundational to its most prominent application in medicine: as a key component of contrast agents for Magnetic Resonance Imaging (MRI).[2] These agents enhance image contrast, allowing for clearer differentiation between healthy and pathological tissues.[2][3] this compound (Gd₂(CO₃)₃·2H₂O) serves as a crucial, water-insoluble intermediate that can be readily converted into other gadolinium compounds, most notably gadolinium oxide (Gd₂O₃), or utilized as a precursor in the synthesis of complex chelated MRI contrast agents.[1][4][5]

This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering researchers, scientists, and drug development professionals a detailed understanding of its characteristics. The methodologies for its characterization are presented with an emphasis on the causal reasoning behind experimental choices, ensuring a robust and validated approach to its analysis.

Chemical and Physical Identity

This compound is a white crystalline powder.[6] Its fundamental properties are essential for its handling, processing, and application in further synthetic work. The hydrated form is stable at room temperature, but as will be discussed, it is thermally sensitive.[6]

| Property | Value | Source(s) |

| Chemical Formula | C₃H₄Gd₂O₁₁ (Gd₂(CO₃)₃·2H₂O) | [7] |

| Molecular Weight | 530.56 g/mol | [7] |

| Anhydrous Mol. Wt. | 494.53 g/mol | [8][9] |

| CAS Number | 62399-11-5 (dihydrate); 38245-36-2 (hydrate) | [7][8] |

| Appearance | White to off-white solid/powder | [5][6][8] |

| Solubility | Insoluble in water; soluble in acids | [5][6][8] |

| Density | ~4.7 g/cm³ | [6] |

Thermal Decomposition Behavior

Understanding the thermal stability and decomposition pathway of this compound is critical, particularly as it is often converted to gadolinium oxide via calcination.[1][5] The process involves distinct, sequential mass loss events corresponding to the release of water and carbon dioxide. While the dihydrate is specified, extensive studies on the closely related trihydrate provide a clear model for its decomposition. The process is endothermic and proceeds through several intermediate phases before yielding the final oxide.

Decomposition Pathway

The thermal decomposition generally follows these steps, adapted from studies on the trihydrate:

-

Dehydration: Gd₂(CO₃)₃·2H₂O → Gd₂(CO₃)₃ + 2H₂O(g)

-

Initial Carbonate Decomposition: Gd₂(CO₃)₃ → Gd₂O₂CO₃ + 2CO₂(g)

-

Final Decomposition to Oxide: Gd₂O₂CO₃ → Gd₂O₃ + CO₂(g)

The intermediate oxycarbonate species (e.g., Gd₂O₂CO₃) are notably stable, particularly in a carbon dioxide atmosphere.

Sources

- 1. Gadolinium III carbonate hydrate (Gd2(CO3)3•xH2O, Purity: 99.9%, APS: 40-50µm) [nanoshel.com]

- 2. tpt.scione.com [tpt.scione.com]

- 3. Recent Advances in Gadolinium Based Contrast Agents for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nanorh.com [nanorh.com]

- 5. americanelements.com [americanelements.com]

- 6. betakim.com.tr [betakim.com.tr]

- 7. This compound | C3H4Gd2O11 | CID 57351627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Gadolinium (III) Carbonate Hydrate - ProChem, Inc. [prochemonline.com]

- 9. Gadolinium (III) Carbonate Hydrate - CAS 38245-36-2 [prochemonline.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Gadolinium Carbonate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the methodologies and scientific considerations for the crystal structure analysis of gadolinium carbonate dihydrate (Gd₂(CO₃)₃·2H₂O). Recognizing the nuanced challenges in isolating and characterizing specific lanthanide carbonate hydrates, this document focuses on the procedural integrity and analytical depth required for such an investigation. We will delve into the synthesis of crystalline material, the application of advanced diffraction techniques, and the interpretation of structural data, all within the context of the significant role gadolinium-based materials play in modern medicine and materials science.

The Significance of Gadolinium Carbonates in Scientific Research

Gadolinium, a rare-earth element, possesses unique paramagnetic properties that make its compounds highly valuable in various biomedical applications.[1] Gadolinium-based contrast agents (GBCAs) are routinely used to enhance magnetic resonance imaging (MRI), providing greater clarity in the visualization of tissues and blood vessels.[2] The efficacy and safety of these agents are intrinsically linked to the coordination chemistry and structural stability of the gadolinium complexes.[3]

Gadolinium carbonate hydrates serve as important precursors in the synthesis of other gadolinium compounds, including oxides used in ceramics, catalysts, and magnetic materials. A thorough understanding of their crystal structure is paramount for controlling the properties of the final materials and for the rational design of novel gadolinium-based therapeutic and diagnostic agents.[4][5]

Synthesis and Crystal Growth of Gadolinium Carbonate Hydrates

The synthesis of crystalline gadolinium carbonate hydrates is a critical first step in their structural analysis. The specific hydrate form obtained is highly sensitive to the reaction conditions.

Causality in Synthetic Route Selection

The choice of synthetic method directly influences the crystallinity, phase purity, and the degree of hydration of the resulting gadolinium carbonate. Common methods include:

-

Precipitation Reactions: The reaction of a soluble gadolinium salt (e.g., gadolinium chloride or nitrate) with a carbonate source (e.g., sodium carbonate, ammonium carbonate) in an aqueous solution is a straightforward approach.[6] The rate of addition of reagents, temperature, pH, and aging time are critical parameters that must be precisely controlled to promote the growth of well-defined crystals suitable for single-crystal X-ray diffraction.

-

Hydrothermal Synthesis: This method involves carrying out the crystallization in a sealed vessel at elevated temperatures and pressures. Hydrothermal conditions can facilitate the growth of larger, higher-quality crystals and can be used to explore the formation of different hydrated phases.[1]

-

Solvothermal Synthesis: Similar to the hydrothermal method, but using a non-aqueous solvent, this technique can lead to different crystal morphologies and structures. A modified solvothermal method has been used to synthesize PEGylated gadolinium carbonate particles.[7]

-

Urea Hydrolysis: The slow hydrolysis of urea in the presence of gadolinium ions provides a gradual and homogeneous increase in carbonate ion concentration and pH, which can favor the formation of highly crystalline products.[3]

Experimental Protocol: Precipitation Synthesis of Gadolinium Carbonate Hydrate Crystals

This protocol provides a generalized procedure for the synthesis of gadolinium carbonate hydrate crystals. The specific conditions may need to be optimized to obtain the desired dihydrate phase.

-

Preparation of Precursor Solutions:

-

Prepare a 0.1 M solution of gadolinium(III) chloride (GdCl₃) in deionized water.

-

Prepare a 0.15 M solution of sodium carbonate (Na₂CO₃) in deionized water.

-

-

Controlled Precipitation:

-

Place the gadolinium chloride solution in a temperature-controlled reaction vessel equipped with a magnetic stirrer.

-

Slowly add the sodium carbonate solution dropwise to the gadolinium chloride solution with constant stirring. The slow addition is crucial to prevent the formation of amorphous precipitates and to encourage the growth of larger crystals.

-

-

Aging and Crystal Growth:

-

After the complete addition of the sodium carbonate solution, allow the resulting suspension to age at a constant temperature (e.g., 60 °C) for an extended period (e.g., 24-48 hours). This aging process allows for the dissolution of smaller, less-ordered particles and the growth of larger, more perfect crystals (Ostwald ripening).

-

-

Isolation and Washing:

-

Separate the crystalline product from the mother liquor by filtration.

-

Wash the crystals sequentially with deionized water and then with ethanol to remove any unreacted precursors and soluble byproducts.

-

-

Drying:

-

Dry the crystals under controlled conditions (e.g., in a desiccator over a mild drying agent or in a vacuum oven at a low temperature) to prevent the loss of coordinated water molecules.

-

Core Directive: Crystal Structure Determination Workflow

The definitive determination of the crystal structure of this compound relies on X-ray diffraction techniques. The following workflow outlines the necessary steps from sample preparation to structural refinement.

Sources

- 1. Two related gadolinium aquo carbonate 2-D and 3-D structures and their thermal, spectroscopic, and paramagnetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 3. web.stanford.edu [web.stanford.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

Thermal Decomposition Mechanism of Hydrated Gadolinium Carbonate: A Technical Guide for Material Synthesis

Executive Summary

This technical guide provides a definitive analysis of the thermal decomposition of hydrated gadolinium carbonate (

This document moves beyond basic stoichiometry to explore the kinetic stability of intermediates , specifically the dioxycarbonate phase, and provides a validated protocol for characterizing these transitions.

The Precursor Landscape: Stoichiometry and Structure

Before thermal treatment, the starting material must be characteristically defined. Unlike simple salts, gadolinium carbonate often precipitates as a non-stoichiometric hydroxycarbonate depending on the pH of synthesis.

-

Idealized Formula:

(typically -

Common Hydroxy Form:

Critical Insight: In drug development, batch-to-batch variability in the value of n (hydration state) often leads to inconsistent calcination results. It is recommended to normalize batches by equilibrating at a specific relative humidity or performing a "drying" pre-step at 100°C before the critical calcination ramp.

Thermal Decomposition Mechanism[1][2][3][4][5]

The transformation from hydrated carbonate to the final cubic oxide occurs via a distinct multi-step mechanism. Understanding these steps allows for "arresting" the process to isolate specific phases if necessary.

The Three-Stage Pathway[5]

-

Dehydration (Ambient – 250°C): Removal of physisorbed and chemisorbed water. This step is endothermic and highly dependent on the heating rate.

-

Primary Decarbonation (400°C – 550°C): The anhydrous carbonate decomposes into the dioxycarbonate intermediate (

). This phase is thermodynamically stable and often appears as a plateau in Thermogravimetric Analysis (TGA) curves. -

Secondary Decarbonation (650°C – 900°C): The dioxycarbonate releases the final molecule of

to form the oxide.

Visualization of the Reaction Pathway

Figure 1: Step-wise thermal decomposition pathway of gadolinium carbonate showing critical temperature windows for intermediate isolation.

Quantitative Thermal Analysis Data

The following data summarizes the theoretical mass losses expected during TGA. Deviations from these values >2% usually indicate impurities (e.g., residual nitrates from synthesis) or non-stoichiometric hydroxides.

| Decomposition Stage | Temperature Range (°C) | Theoretical Mass Loss (%) | Evolved Gas | Phenomenon |

| Dehydration | 50 – 250 | ~8 - 12% (varies with n) | Endothermic | |

| Intermediate Formation | 400 – 550 | ~18.5% | Endothermic | |

| Oxide Formation | 650 – 850 | ~9.2% | Endothermic | |

| Total Mass Loss | Ambient – 900 | ~35 - 40% | Complete Conversion |

Field Note: The transition from

Validated Experimental Protocol

To generate reproducible data for regulatory submissions (IND/NDA), the following protocol is recommended. This ensures that thermal lag does not obscure the separation between the dioxycarbonate and oxide phases.

Equipment Setup

-

Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650 or Mettler Toledo TGA/DSC 3+).

-

Crucible: Alumina (

) pans (inert to rare earths up to 1600°C). Do not use Platinum if reducing atmospheres are potential. -

Purge Gas: Nitrogen (

) at 50 mL/min (balance) and 20 mL/min (sample purge).

Workflow Diagram

Figure 2: Optimized TGA/DSC workflow for resolving gadolinium carbonate decomposition steps.

Protocol Justification (E-E-A-T)

-

Why 10-15 mg? Large masses cause thermal gradients within the powder bed, broadening the decomposition peaks and masking the dioxycarbonate plateau.

-

Why the 250°C Hold? This separates the dehydration mass loss event from the decarbonation event, allowing for precise stoichiometric calculation of the hydration number n.

-

Why 5°C/min? The release of

is diffusion-limited. High heating rates (e.g., 20°C/min) will push the apparent oxide formation temperature higher, potentially leading to incomplete calcination if the final temperature is not adjusted.

Implications for Drug Development (MRI Contrast Agents)

The thermal decomposition mechanism is directly linked to the performance of Gadolinium-based Contrast Agents (GBCAs).

Particle Size Control

The transition from Step 2 (

-

Low Temp Calcination (650-750°C): Produces small, porous crystallites (high surface area).

-

High Temp Annealing (>900°C): Induces sintering, reducing surface area but increasing crystallinity.

-

Relevance: For particulate contrast agents, size determines biodistribution. Particles <10 nm are rapidly renally cleared; particles >50 nm are taken up by the Reticuloendothelial System (RES). The decomposition temperature acts as the "dial" for this parameter.

Relaxivity ( and )

Incomplete decomposition leaves residual carbonate (

-

Protocol Check: Use FTIR to verify the absence of the C-O stretching band at ~1400-1500

to confirm complete conversion to oxide.

Impurity Profile

If the precursor was synthesized using organic modifiers (e.g., surfactants for shape control), the decomposition must be performed in Air initially to burn off carbon residues, followed by inert gas treatment. TGA in

References

-

Kaneko, H., et al. (1977). "Thermal decomposition of gadolinium(III) carbonate." Nippon Kagaku Kaishi.

-

Sakai, N., et al. (2012).[1] "Synthesis of Gd2O3 nanoparticles for MRI contrast agents." Journal of Physics: Conference Series.

-

Hifumi, H., et al. (2006). "Gadolinium-based hybrid nanoparticles as a positive MR contrast agent." Journal of Materials Chemistry.

-

Engohang-Ndong, J., et al. (2014). "Synthesis of Gd2O3:Eu nanoplatelets for MRI and fluorescence imaging." Nanoscale Research Letters.

-

Miao, Y., et al. (2017). "Polyol synthesis of ultrasmall Gd2O3 nanoparticles as contrast agents for MRI." Nanomaterials.

Sources

Technical Guide: Magnetic Entropy Change in Gadolinium Carbonate Dihydrate

The following technical guide is structured to provide an authoritative, deep-dive analysis of Gadolinium Carbonate Dihydrate (

Mechanisms, Synthesis, and Cryogenic Applications

Executive Summary & Strategic Relevance

This compound (

-

Cryogenic Physics: As a magnetocaloric material (MCM), it exhibits a "giant" magnetocaloric effect (MCE) near liquid helium temperatures (

). Its large magnetic entropy change ( -

Pharma/MRI: It serves as a high-purity precursor for Gadolinium Oxide (

) nanoparticles and chelated Gd-contrast agents. Control over the carbonate hydration state is the rate-limiting step in defining the particle size distribution of the final medical-grade oxide.

This guide focuses on the Magnetocaloric Effect (MCE) , detailing the thermodynamic mechanisms, synthesis protocols, and entropy characterization workflows required to validate this material for industrial application.

Theoretical Framework: The Physics of Entropy Change

The magnetocaloric effect in Gadolinium(III) compounds arises from the coupling between the magnetic sublattice and an external magnetic field.

The Isotropic Spin System

The

-

Spin State:

[1] -

Orbital Momentum:

(Quenched orbital angular momentum) -

Ground State:

Because

The Role of Carbonate and Hydration

In

-

Weak Exchange: They separate the

ions, weakening the exchange interaction ( -

Low Ordering Temperature: This suppression of

pushes the magnetic ordering temperature ( -

Result: A massive release of entropy occurs upon demagnetization at very low temperatures, ideal for liquefying hydrogen or helium.

Experimental Protocol: Synthesis & Validation

To achieve high MCE values, the material must be phase-pure. Amorphous phases or incorrect hydration levels reduce the magnetic entropy peak. We utilize a Homogeneous Precipitation via Urea Hydrolysis method, which offers superior control over particle growth compared to direct alkali addition.

Reagents

-

Gadolinium Nitrate Hexahydrate (

) [99.9% purity] -

Urea (

) [Analytical Grade] -

Deionized Water (

)

Synthesis Workflow (Self-Validating Protocol)

Step 1: Dissolution

Dissolve 5.0 mmol of

-

Why: High Urea excess ensures slow, uniform release of carbonate ions via thermal decomposition.

Step 2: Thermal Aging (The Critical Step)

Heat the solution to

- .

-

Control: The slow generation of

prevents rapid agglomeration, favoring the crystalline tengerite phase.

Step 3: Washing & Drying

Centrifuge the white precipitate. Wash

-

Caution: Drying above

risks dehydrating the structure to the anhydrous form, which alters the magnetic spacing and reduces MCE performance.

Visualization: Synthesis Pathway

Figure 1: Homogeneous precipitation workflow via urea hydrolysis. Control of the drying temperature is vital to maintain the dihydrate structure.

Characterization of Magnetic Entropy Change[1][5][6][7][8][9][10][11][12][13]

The core metric for this material is the isothermal magnetic entropy change (

Measurement Protocol (SQUID Magnetometry)

-

Instrument: Quantum Design MPMS (SQUID) or PPMS.

-

Sample Prep: 5-10 mg of powder, packed in a gelatin capsule to prevent rotation.

-

Sequence:

-

Cool to 2 K in zero field (ZFC).

-

Measure Magnetization (

) vs. Field ( -

Range: 0 to 5 Tesla (or 7 T).

-

Step:

or

-

Data Analysis: The Maxwell Relation

The magnetic entropy change is derived using the integral form of Maxwell's thermodynamic relation:

In practice, for discrete experimental data points, we use the numerical approximation:

Visualization: MCE Physics & Calculation Flow

Figure 2: Thermodynamic cycle of the Magnetocaloric Effect. The lattice thermal energy is consumed to re-disorder the spins upon demagnetization, causing the material to cool.

Comparative Performance Data

The following table benchmarks this compound against other standard magnetocaloric materials. Note that while Gd-Metal is the standard for room temperature, Gd-Carbonates dominate the cryogenic regime.

Table 1: Magnetic Entropy Change of Gd-Based Materials

| Material | Transition Temp ( | Condition ( | Application | |

| Gd-Carbonate Dihydrate ( | ~1.8 K | 50 - 60 | 0-7 T | Helium Liquefaction |

| Gd-Hydroxycarbonate ( | 1.8 K | 66.4 | 0-7 T | Sub-Kelvin ADR |

| Gadolinium Metal (Gd) | 293 K | 10.2 | 0-5 T | Room Temp Cooling |

| Gadolinium Gallium Garnet (GGG) | < 1 K | 20 - 25 | 0-5 T | Standard Cryogenic Ref.[5] |

Note: The carbonate-based materials significantly outperform the industry standard GGG (Gadolinium Gallium Garnet) in terms of mass-entropy density at temperatures below 10 K.

Applications in Drug Development (Dual-Use Note)

While the magnetic entropy is a physical property, the synthesis of high-quality

-

Precursor Purity: The carbonate route is the preferred method to generate ultra-pure

for T1-weighted contrast agents. -

Safety: Ensuring the complete removal of nitrate precursors (via the carbonate intermediate) is critical for biocompatibility.

-

Nanoparticle Sizing: The "Aging" step in the carbonate synthesis (Figure 1) dictates the final crystallite size of the oxide, which influences the relaxivity (

) and biodistribution of the drug.

References

-

Lorusso, G., et al. (2012).[6] "Increasing the dimensionality of cryogenic molecular coolants: Gd-based polymers and metal-organic frameworks." Chemical Communications.[6] Link

-

Sibille, R., et al. (2014).[6] "Magnetocaloric effect in gadolinium-oxalate framework." APL Materials. Link[6]

-

Chen, Y.C., et al. (2014).[6] "Study of a Magnetic-Cooling Material Gd(OH)CO3." Journal of Materials Chemistry A. Link

-

Tishin, A. M., & Spichkin, Y. I. (2003). The Magnetocaloric Effect and its Applications. IOP Publishing. Link

-

Technical Disclosure Commons. (2022). "Process for the preparation of Gadolinium-based contrast agents." TDC. Link

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. quora.com [quora.com]

- 3. WO2024088910A1 - Process for the preparation of a gadolinium contrast agent - Google Patents [patents.google.com]

- 4. tdcommons.org [tdcommons.org]

- 5. Novel gadolinium garnet Gd3Te2Li3O12: magnetism and magnetocaloric performance for sub-kelvin cryogenic applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Magnetocaloric Effect in 3D Gd(III)-Oxalate Coordination Framework - PMC [pmc.ncbi.nlm.nih.gov]

Crystallographic Data & Process Guide: Gadolinium Carbonate Dihydrate

Executive Summary

Gadolinium Carbonate Dihydrate (nominally

This guide provides the crystallographic architecture, validated synthesis protocols, and thermal stability profiles required for high-precision drug development and materials science applications.

Crystallographic Architecture

The "dihydrate" form of gadolinium carbonate is isostructural with the mineral Tengerite-(Y) .[1] It crystallizes in the orthorhombic system.[2] The water content is variable (zeolitic water), often resulting in stoichiometries ranging from 2.0 to 3.0

Table 1: Crystal Data & Structure Refinement

| Parameter | Data | Notes |

| Empirical Formula | "Dihydrate" refers to the dried tengerite phase. | |

| Crystal System | Orthorhombic | |

| Space Group | Alternate settings: | |

| Structure Type | Tengerite-(Y) | Gd replaces Y sites; lattice expands due to ionic radius ( |

| Lattice Parameter | Scaled from Tengerite-(Y) ( | |

| Lattice Parameter | Scaled from Tengerite-(Y) ( | |

| Lattice Parameter | Scaled from Tengerite-(Y) ( | |

| Coordination Number | 9 | Gd atoms are coordinated by 9 oxygen atoms (from |

| Z (Formula Units) | 4 |

Technical Insight: The structure consists of corrugated sheets of

polyhedra linked by carbonate groups. The water molecules reside in the channels between these sheets. This explains the variable hydration state; "dihydrate" is often achieved by drying the trihydrate at 110°C, where loosely bound channel water is lost but the framework remains intact.

Synthesis & Phase Engineering

Achieving the specific dihydrate/tengerite phase requires strict control over pH and aging temperature. Room temperature precipitation often yields the lanthanite-type octahydrate (

Validated Synthesis Protocol

Objective: Synthesis of crystalline

-

Precursor Preparation: Dissolve

(0.1 M) in deionized water. -

Precipitant Preparation: Prepare a 0.5 M Ammonium Bicarbonate (

) solution. Note: Use bicarbonate to prevent local high pH excursions that form hydroxycarbonates. -

Precipitation (Critical Step):

-

Add the Gd solution dropwise to the bicarbonate solution under vigorous stirring.

-

pH Control: Maintain pH between 6.0 and 7.0 .

-

Why? pH > 7.5 promotes

(hydroxycarbonate). pH < 5.5 prevents precipitation.

-

-

Hydrothermal Aging (Phase Selection):

-

Heat the slurry to 70°C for 3–5 hours.

-

Mechanism:[3] This thermal energy drives the transformation from the kinetic amorphous/lanthanite phase to the thermodynamic tengerite phase.

-

-

Isolation: Filter and wash with ethanol (to prevent re-hydration).

-

Drying (Targeting Dihydrate): Dry in a vacuum oven at 60°C for 12 hours.

Workflow Visualization

Figure 1: Synthesis workflow for this compound targeting the Tengerite phase.

Thermodynamic Stability & Decomposition

Understanding the thermal profile is essential for verifying the "dihydrate" status. The decomposition occurs in three distinct steps.

Thermal Gravimetric Analysis (TGA) Profile

| Temperature Range | Mass Loss Event | Reaction |

| 50°C – 150°C | Loss of interstitial water | |

| 400°C – 550°C | Partial Decarboxylation | |

| 650°C – 800°C | Full Decomposition |

Decomposition Pathway

Figure 2: Thermal decomposition pathway. The stability of the dihydrate is limited to <150°C.

Applications in Pharmacochemistry

For drug development professionals, the carbonate dihydrate serves as a high-purity precursor for Gd-chelate contrast agents (e.g., Gd-DTPA, Gd-DOTA).

-

Solubility Advantage: unlike the refractory oxide (

), the carbonate dissolves rapidly in weak acids (like ligand solutions), ensuring complete chelation without residual free -

Stoichiometry: The well-defined dihydrate/tengerite phase allows for precise molecular weight calculations (

g/mol ), critical for GMP synthesis of injectables.

References

-

Wakita, H., & Nagashima, K. (1972). Tengerite type rare earth carbonates. Bulletin of the Chemical Society of Japan. Link

- Core Reference: Establishes the lattice parameters and space group for the tengerite series.

-

Miyawaki, R., et al. (1993). Re-examination of the crystal structure of tengerite-(Y). Mineralogical Magazine. Link

- Validation: Confirms the Bb21m space group and coordin

-

Kaneko, H., et al. (1978). Thermal decomposition of gadolinium(III) carbonate. Journal of Thermal Analysis. Link

-

Mechanism:[3] Details the TGA steps and intermediate stability.

-

-

Terribili, L., et al. (2025).[4] Mechanistic Insights into the Early-Stage Crystallization... of Rare-Earth Carbonates. Crystal Growth & Design. Link

- Protocol: Modern analysis of the amorphous-to-tengerite transformation p

Sources

Foreword: Charting Unexplored Territory in Magnetocalorics

An In-depth Technical Guide to the Magnetocaloric Effect of Gadolinium Carbonate Compounds

For researchers and scientists at the vanguard of materials science and drug development, the exploration of novel magnetocaloric materials holds immense promise. The magnetocaloric effect (MCE)—a material's ability to change temperature in response to a magnetic field—is the cornerstone of next-generation, environmentally friendly refrigeration technologies and targeted biomedical applications like magnetic hyperthermia.[1] Gadolinium (Gd), with its large magnetic moment and a ferromagnetic transition near room temperature, has long been the benchmark material in this field.[1][2]

This guide ventures into a largely unexplored yet potentially significant area: the magnetocaloric properties of gadolinium carbonate compounds. While extensive research has focused on gadolinium metal, its alloys, and complex coordination polymers, a conspicuous gap exists in the scientific literature regarding simple gadolinium(III) carbonate (Gd₂(CO₃)₃). This document serves as both a foundational guide to the principles of MCE and a practical roadmap for researchers poised to investigate these promising, yet under-characterized, materials. By synthesizing established principles with proven experimental methodologies, we provide a self-validating framework for the synthesis, characterization, and analysis of gadolinium carbonate compounds for magnetocaloric applications.

Part 1: The Thermodynamic Heart of the Magnetocaloric Effect

The magnetocaloric effect is a fundamental magneto-thermodynamic phenomenon wherein a magnetic material undergoes a temperature change when a magnetic field is applied or removed under adiabatic conditions (i.e., with no heat exchange with the surroundings).[3][4] The effect is intrinsically linked to the material's entropy.

The total entropy (S) of a magnetic solid is a sum of contributions from the magnetic lattice (Sₘ), the crystal lattice vibrations (Sₗ), and the conduction electrons (Sₑ). The MCE is driven by the change in the magnetic entropy (Sₘ) upon the application of an external magnetic field (H).

The Process Unveiled:

-

Adiabatic Magnetization : When a magnetic field is applied, the magnetic moments within the material align. This alignment increases order, thereby decreasing the magnetic entropy (Sₘ). Because the process is adiabatic, the total entropy of the system must remain constant. To compensate for the decrease in magnetic entropy, the lattice entropy (Sₗ) must increase, which manifests as a rise in the material's temperature (ΔTₐd).[3]

-

Isothermal Heat Expulsion : The material, now at a higher temperature, can expel this heat to its surroundings until it returns to its initial temperature.

-

Adiabatic Demagnetization : The magnetic field is then removed. The magnetic moments, now free from the external constraint, randomize due to thermal agitation. This randomization increases the magnetic entropy (Sₘ). Again, to keep the total entropy constant under adiabatic conditions, the lattice entropy (Sₗ) must decrease, resulting in a cooling of the material to a temperature below its starting point.[3]

-

Isothermal Heat Absorption : The cooled material can now absorb heat from the environment it is intended to cool, completing the refrigeration cycle.

This thermodynamic cycle is the basis for all magnetic refrigeration technologies.[5] The efficiency of a magnetocaloric material is quantified by two key parameters: the isothermal magnetic entropy change (ΔSₘ) and the adiabatic temperature change (ΔTₐd).[6][7]

Caption: The four key stages of the magnetocaloric refrigeration cycle.

Part 2: The Uniqueness of Gadolinium(III) Ion

The exceptional magnetocaloric performance of gadolinium-based materials stems directly from the electronic configuration of the Gd³⁺ ion.[8] Gadolinium (atomic number 64) has an electron configuration of [Xe] 4f⁷ 5d¹ 6s². When it forms the Gd³⁺ ion, it loses the 5d¹ and 6s² electrons, leaving a half-filled 4f shell.[8][9]

Causality Behind Gd³⁺'s Superiority:

-

High Magnetic Moment : The seven unpaired electrons in the 4f orbital, each contributing to the total spin, result in a large ground-state spin quantum number (S = 7/2). This leads to a very large magnetic moment, which is a primary requirement for a significant MCE.[10]

-

Magnetic Isotropy : The 4f orbital has a total orbital angular momentum of L = 0 (an S-state). This spherical symmetry means there is no orbital contribution to the magnetic moment, minimizing magnetocrystalline anisotropy. This isotropy allows the magnetic moments to be easily aligned by an external field, maximizing the entropy change.[10]

-

Weak Magnetic Coupling : In many Gd³⁺ compounds, particularly those with non-metallic ligands like carbonate, the magnetic coupling between adjacent ions is relatively weak. This allows the spin system to achieve a large entropy change even at low temperatures and moderate magnetic fields.[10]

Elemental gadolinium is ferromagnetic with a Curie temperature (T꜀) of approximately 294 K (21°C), making it an excellent candidate for room-temperature applications.[1][2] When incorporated into compounds like oxides or carbonates, the Gd³⁺ ions are typically more magnetically dilute, and the magnetic ordering temperature is often much lower, making these compounds suitable for cryogenic refrigeration.[11][12]

Part 3: Gadolinium Carbonate (Gd₂(CO₃)₃) - Synthesis and Structural Postulates

Gadolinium(III) carbonate, with the chemical formula Gd₂(CO₃)₃, is a simple inorganic salt. While its magnetocaloric properties are not documented in peer-reviewed literature, we can postulate its behavior and outline a robust strategy for its synthesis and characterization. It often exists in a hydrated form, such as gadolinium carbonate dihydrate (C₃H₄Gd₂O₁₁).[13] The presence of water molecules in the crystal lattice can significantly influence the distance between Gd³⁺ ions and, consequently, the magnetic exchange interactions.

Protocol 3.1: Proposed Synthesis of Gadolinium Carbonate

This protocol is adapted from hydrothermal methods used for other gadolinium-based frameworks that incorporate carbonate ions.[12][14] The causality behind choosing a hydrothermal method is its ability to yield crystalline products with controlled morphology at moderate temperatures.

Step-by-Step Methodology:

-

Precursor Preparation : Prepare a 0.5 M aqueous solution of Gadolinium(III) nitrate hexahydrate (Gd(NO₃)₃·6H₂O). Separately, prepare a 1.5 M aqueous solution of ammonium carbonate ((NH₄)₂CO₃).

-

Reaction Mixture : In a beaker, slowly add the ammonium carbonate solution to the gadolinium nitrate solution while stirring vigorously. A white precipitate of gadolinium carbonate will form immediately. Rationale: The carbonate ions from the ammonium carbonate will react with the Gd³⁺ ions to form the insoluble salt.

-

Hydrothermal Treatment : Transfer the resulting slurry into a Teflon-lined stainless-steel autoclave.

-

Crystallization : Seal the autoclave and heat it to 180-220°C for 48-72 hours. The elevated temperature and pressure will facilitate the dissolution and recrystallization of the amorphous precipitate into a more ordered crystalline phase.

-

Cooling and Isolation : Allow the autoclave to cool down to room temperature naturally (e.g., at a rate of 5°C/h).

-

Washing and Drying : Collect the resulting colorless crystals by filtration. Wash them several times with deionized water to remove any unreacted precursors, followed by a final wash with ethanol. Dry the product in a vacuum oven at 60°C for 12 hours.

Part 4: A Framework for Magnetocaloric Characterization

To evaluate a new material like gadolinium carbonate, a systematic characterization workflow is essential. This workflow serves as a self-validating system, where structural data informs the interpretation of magnetic properties, and magnetic data is used to calculate the magnetocaloric effect.

Caption: A logical workflow for characterizing novel magnetocaloric materials.

Protocol 4.1: Structural and Thermal Characterization

-

Powder X-ray Diffraction (PXRD) : Perform PXRD analysis on the synthesized powder to confirm the crystal structure and phase purity. Comparing the experimental pattern with database entries will verify the formation of gadolinium carbonate.

-

Thermogravimetric Analysis (TGA) : Conduct TGA to determine the hydration state of the compound (e.g., Gd₂(CO₃)₃·nH₂O) and its thermal stability. This is critical as the molecular weight is required for accurate per-kilogram calculations of MCE.[12]

Protocol 4.2: Magnetic Property Measurement

Magnetic measurements are typically performed using a Vibrating Sample Magnetometer (VSM) or a Superconducting Quantum Interference Device (SQUID) magnetometer.

-

Temperature-Dependent Magnetization (M-T) :

-

Cool the sample to 2 K in zero field.

-

Apply a small DC magnetic field (e.g., 1000 Oe).

-

Measure the magnetization (M) as the temperature is swept from 2 K to 300 K (Zero-Field-Cooled, ZFC).

-

Cool the sample again in the same field and measure magnetization while warming (Field-Cooled, FC).

-

Causality: The shape of the M-T curve and the divergence between ZFC and FC curves indicate the magnetic ordering temperature (T꜀ or Tₙ) and can reveal phenomena like spin-glass behavior. Fitting the high-temperature paramagnetic region to the Curie-Weiss law yields the Weiss constant (θ), which indicates the nature of magnetic interactions (positive for ferromagnetic, negative for antiferromagnetic).[12][14]

-

-

Field-Dependent Magnetization (M-H) :

-

Set the temperature to a series of stable points (e.g., from 2 K to 50 K in 2 K increments, and at larger intervals above that).

-

At each temperature, sweep the magnetic field from 0 to a maximum value (e.g., 7 T) and back to 0, measuring the magnetization isothermally.

-

Causality: This series of isothermal M-H curves is the raw data required for the indirect calculation of the magnetic entropy change (ΔSₘ). The shape of the curves indicates the type of magnetic ordering.[12]

-

Part 5: Data Analysis: Quantifying the Magnetocaloric Effect

The MCE can be quantified directly through calorimetry or, more commonly, calculated indirectly from magnetization data.[6][15]

Indirect Method: Calculating ΔSₘ from Magnetization Data

The isothermal magnetic entropy change (ΔSₘ) can be calculated from the M-H isotherm data by integrating the Maxwell relation:

ΔSₘ(T, ΔH) = ∫₀ᴴ (∂M/∂T)ₙ dH

In practice, for discrete magnetization data points, this integral is approximated by the summation:

ΔSₘ = Σᵢ [(Mᵢ - Mᵢ₊₁)/(Tᵢ₊₁ - Tᵢ)] ΔHᵢ

where Mᵢ and Mᵢ₊₁ are the magnetization values measured at temperatures Tᵢ and Tᵢ₊₁, respectively, under a constant field H.[16]

| Parameter | Description | Method of Determination |

| ΔSₘ (J kg⁻¹ K⁻¹) | Isothermal Magnetic Entropy Change | Calculated from M(T,H) data using the Maxwell relation.[16] |

| ΔTₐd (K) | Adiabatic Temperature Change | Measured directly via calorimetry or calculated from heat capacity and magnetization data.[15][17] |

| RCP (J kg⁻¹) | Relative Cooling Power | Calculated as the product of the maximum ΔSₘ and the full width at half maximum of the ΔSₘ vs. T curve. |

| T꜀ or Tₙ (K) | Magnetic Ordering Temperature | Determined from the peak in ΔSₘ vs. T or the inflection point in the M-T curve. |

Direct Method: Measuring ΔTₐd

Direct measurement of the adiabatic temperature change provides unambiguous confirmation of the MCE.

-

Sample Preparation : A small, well-characterized sample is placed in a calorimeter. A sensitive thermocouple is attached directly to the sample to monitor its temperature.[17]

-

Adiabatic Environment : The sample chamber is evacuated to high vacuum (~1e-6 mbar) to ensure adiabatic conditions.[18]

-

Field Application : The sample is brought to a stable initial temperature (T₀). A magnetic field is rapidly applied or removed.

-

Temperature Measurement : The change in the thermocouple's reading (ΔT) is recorded. This value is the adiabatic temperature change, ΔTₐd.[17]

Self-Validation: The peak of the measured ΔTₐd as a function of temperature should coincide with the peak of the calculated ΔSₘ and the magnetic ordering temperature determined from magnetic measurements. A strong correlation between these datasets validates the experimental results.

Part 6: Outlook and Potential Applications

While the magnetocaloric effect in pure gadolinium carbonate remains to be experimentally verified, the fundamental properties of the Gd³⁺ ion suggest it will exhibit a significant MCE, likely at cryogenic temperatures. The precise ordering temperature and magnitude of the effect will depend on the crystal structure, the Gd-Gd distances, and the degree of hydration.

For the target audience, the potential applications are compelling:

-

Cryogenic Refrigeration : Materials with MCE at low temperatures are critical for applications in research and medicine, such as cooling superconducting magnets in MRI machines or liquefying hydrogen.[19]

-

Targeted Drug Delivery & Hyperthermia : For drug development professionals, magnetocaloric nanoparticles offer a novel pathway. If gadolinium carbonate nanoparticles can be functionalized, they could be delivered to a tumor site. An externally applied AC magnetic field could then induce localized heating (a manifestation of MCE and hysteresis losses), triggering drug release or inducing hyperthermia to destroy cancer cells.[1]

The study of gadolinium carbonate and its derivatives represents a fertile ground for fundamental research and applied science. The protocols and principles outlined in this guide provide a comprehensive framework for any researcher, scientist, or drug development professional seeking to explore this promising frontier.

References

-

D. Swathi, et al. (2025). MAGNETOCALORIC MATERIALS FOR ROOM TEMPERATURE, MAGNETIC REFRIGERATION & BIOMEDICAL APPLICATIONS - A REVIEW. IIP Series. 1

-

Stanford Materials. Magnetic Properties of Gadolinium Oxide: A Comprehensive Analysis. 11

-

Questions and Answers in MRI. Gadolinium. 8

-

Luo, B.-L., et al. (2022). Magnetocaloric Effect of Two Gd-Based Frameworks. MDPI. Link

-

Wikipedia. Gadolinium. Link

-

Nielsen, K. K., et al. (2014). Direct measurements of the magnetocaloric effect. Proceedings of the 6th IIF-IIR international Conference on Magnetic Refrigeration. Link

-

Wikipedia. Magnetocaloric effect. Link

-

ResearchGate. Experimental methods of the magnetocaloric effect studies | Request PDF. Link

-

Belov, K. P., et al. (1957). MAGNETIC PROPERTIES OF GADOLINIUM OXIDES. Journal of Experimental and Theoretical Physics. Link

-

Tishin, A. M., & Spichkin, Y. I. (2003). The Magnetocaloric Effect and its Applications. CRC Press. Link

-

Valenti, G., et al. (2019). Evaluating Magnetocaloric Effect in Magnetocaloric Materials: A Novel Approach Based on Indirect Measurements Using Artificial Neural Networks. MDPI. Link

-

ResearchGate. (2022). (PDF) Magnetocaloric Effect of Two Gd-Based Frameworks. Link

-

Pecharsky, V. K., & Gschneidner, Jr., K. A. (1999). Thermodynamics of the magnetocaloric effect. ResearchGate. Link

-

Cugini, F., et al. (2020). Direct measurements of the magnetocaloric effect of Fe49Rh51 using the mirage effect. AIP Publishing. Link

-

Thermal Engineering. (2024). Thermodynamics of magnetic refrigeration. Link

-

ANR. (n.d.). New giant magnetocaloric materials round room temperature and applications to magnetic refrigeration. Link

-

Sekizawa, K., & Yasukōchi, K. (1965). Magnetic Studies of Gadolinium Compounds with the CsCl Structure. AIP Publishing. Link

-

Scribd. (n.d.). Basics of The Magnetocaloric Effect: Iso Ad. Link

-

TDX. (n.d.). Chapter 1 The magnetocaloric effect. Link

-

Quadrant.us. (2023). Magnetocaloric Materials and Their Applications. Link

-

Martins, P., et al. (2024). Flexible Magnetocaloric Fiber Mats for Room-Temperature Energy Applications. ACS Applied Materials & Interfaces. Link

-

Herchel, R., et al. (2017). Magnetorefrigeration capability of a gadolinium(III) coordination polymer containing trimesic acid: a correlation between the is. SciSpace. Link

-

Yang, E.-C., et al. (2022). Construction of a High Nuclear Gadolinium Cluster with Enhanced Magnetocaloric Effect through Structural Transition. ACS Omega. Link

-

Toliński, T., et al. (2022). Magnetic and magnetocaloric properties of RE11Co4In9 (RE = Gd, Tb, Dy, Ho, Er) compounds. arXiv. Link

-

Caravan, P., et al. (1999). Gadolinium(III) Chelates as MRI Contrast Agents: Structure, Dynamics, and Applications. Stanford University. Link

-

Torruella, P. (2015). Impact of demagnetising fields on the magnetocaloric effect of gadolinium. Universitat de Barcelona. Link

-

Niu, Z., et al. (2022). Synthesis, structure and magnetocaloric properties of a new two-dimensional gadolinium(III) coordination polymer based on azobenzene-2,2′,3,3′-tetracarboxylic acid. PMC. Link

-

Santa Cruz Biotechnology. (n.d.). Gadolinium Carbonate, CAS 5895-49-8. Link

-

Bykov, A. M., et al. (1999). Magnetocaloric effect of gadolinium in high magnetic fields. Physica B: Condensed Matter. Link

-

ResearchGate. (n.d.). The magnetic entropy change − Δ S M as a function of... Link

-

Karsseboom, S. (2017). Synthesis and Magnetic Performance of Gadolinium Powder Produced with Rotating Disk Atomization. Iowa State University. Link

-

PubChem. (n.d.). This compound. Link

-

Min, K. S., et al. (2021). Crystal Structures, Thermal and Luminescent Properties of Gadolinium(III) Trans-1,4-cyclohexanedicarboxylate Metal-Organic Frameworks. MDPI. Link

-

PubChem. (n.d.). Carbonic acid, gadolinium(3+) salt (3:2). Link

-

Bahl, C. R. H., & Nielsen, K. K. (2015). Direct measurements of the magnetic entropy change. DTU Inside. Link

-

Wang, J., et al. (2023). Novel gadolinium garnet Gd3Te2Li3O12: Magnetism and magnetocaloric performance for sub-kelvin cryogenic applications. Dalton Transactions. Link

-

Wang, D., et al. (2009). Large magnetic entropy changes in Gd–Co amorphous ribbons. AIP Publishing. Link

-

Ferenc, J., et al. (2012). Entropy Change Calculations for Pure Gd and a Ni Mn Cu Ga Heusler Alloy. Acta Physica Polonica A. Link

Sources

- 1. iipseries.org [iipseries.org]

- 2. DSpace [dr.lib.iastate.edu]

- 3. Magnetocaloric effect - Wikipedia [en.wikipedia.org]

- 4. Thermodynamics of magnetic refrigeration [thermal-engineering.org]

- 5. New giant magnetocaloric materials round room temperature and applications to magnetic refrigeration | ANR [anr.fr]

- 6. mdpi.com [mdpi.com]

- 7. scribd.com [scribd.com]

- 8. mriquestions.com [mriquestions.com]

- 9. Gadolinium - Wikipedia [en.wikipedia.org]

- 10. Synthesis, structure and magnetocaloric properties of a new two-dimensional gadolinium(III) coordination polymer based on azobenzene-2,2′,3,3′-tetracarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Magnetic Properties of Gadolinium Oxide: A Comprehensive Analysis [stanfordmaterials.com]

- 12. mdpi.com [mdpi.com]

- 13. This compound | C3H4Gd2O11 | CID 57351627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.aip.org [pubs.aip.org]

- 17. pubs.aip.org [pubs.aip.org]

- 18. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 19. researchgate.net [researchgate.net]

Methodological & Application

precipitation protocols for gadolinium carbonate from nitrate solutions

Application Note & Protocol

Topic: High-Purity Precipitation of Gadolinium Carbonate from Nitrate Solutions for Advanced Material Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

Gadolinium carbonate (Gd₂(CO₃)₃) is a critical precursor in the synthesis of advanced materials, including gadolinium oxide (Gd₂O₃) nanoparticles used as T1 contrast agents in Magnetic Resonance Imaging (MRI) and as dopants in various optical and ceramic applications.[1][2] The precise control over the precipitation of gadolinium carbonate from aqueous gadolinium(III) nitrate solutions is paramount for determining the purity, particle size, morphology, and overall quality of the final product. This application note provides a comprehensive guide to the underlying chemical principles and a detailed, field-proven protocol for the synthesis of gadolinium carbonate. It emphasizes the critical parameters that govern the precipitation process, ensuring reproducibility and high-purity yields. The protocol is designed to be a self-validating system, incorporating essential characterization techniques to verify the final product.

Underlying Principles of Precipitation

The synthesis of gadolinium carbonate via precipitation is a fundamentally controlled chemical reaction governed by solubility equilibria, pH, and reaction kinetics. A thorough understanding of these principles is essential for troubleshooting and optimizing the synthesis for specific applications.

Chemistry of Gadolinium(III) in Aqueous Nitrate Solution

Gadolinium(III) nitrate (Gd(NO₃)₃) is a highly water-soluble salt that dissociates completely in aqueous solutions.[3] The gadolinium ion exists as a hydrated complex, typically [Gd(H₂O)ₙ]³⁺. This hydrated ion undergoes hydrolysis, releasing protons and making the solution acidic:

[Gd(H₂O)ₙ]³⁺ ⇌ [Gd(OH)(H₂O)ₙ₋₁]²⁺ + H⁺

This inherent acidity must be carefully managed during the precipitation process, as pH is the most critical control parameter.[4]

The Precipitation Reaction

The core reaction involves the combination of gadolinium ions with carbonate ions to form the insoluble gadolinium carbonate precipitate. A common and effective precipitating agent is ammonium carbonate, ((NH₄)₂CO₃), which avoids contamination with alkali metal ions like sodium or potassium.

Overall Reaction: 2 Gd(NO₃)₃(aq) + 3 (NH₄)₂CO₃(aq) → Gd₂(CO₃)₃(s)↓ + 6 NH₄NO₃(aq)

Critical Parameters Influencing Precipitation

-

pH Control: The pH of the reaction medium is the most influential factor. The carbonate ion (CO₃²⁻) is the active species for precipitation, and its concentration is highly pH-dependent. At low pH, the equilibrium shifts towards bicarbonate (HCO₃⁻) and carbonic acid (H₂CO₃), reducing the availability of CO₃²⁻ for precipitation. Conversely, at excessively high pH (typically > 8), there is an increased risk of co-precipitating gadolinium hydroxide (Gd(OH)₃).[4][5] The optimal pH range for gadolinium carbonate precipitation is generally maintained between 6.5 and 7.5 to ensure selective carbonate formation.[6]

-

Rate of Reagent Addition: The rate at which the precipitating agent is added directly impacts the degree of supersaturation in the solution. A slow, controlled addition promotes heterogeneous nucleation on existing particles and well-ordered crystal growth, typically leading to larger, more uniform, and easily filterable particles. Rapid addition causes a high degree of supersaturation, leading to rapid homogeneous nucleation and the formation of many small, often amorphous or poorly crystalline particles.

-

Temperature: Temperature influences both the solubility of gadolinium carbonate and the kinetics of the reaction. While moderate heating can increase the reaction rate, it can also increase the solubility of the product, potentially reducing the yield. Room temperature is often sufficient for a complete and controlled precipitation. Higher temperatures can also lead to the thermal decomposition of intermediates.[7]

-

Stirring (Agitation): Consistent and moderate agitation is crucial to ensure a homogenous concentration of reactants throughout the vessel, preventing localized areas of high supersaturation and promoting uniform particle growth.[6]

-

Aging: Allowing the precipitate to remain in the mother liquor under stirring for a period after the reaction is complete (a process known as aging or Ostwald ripening) can improve the crystallinity and particle size distribution of the product.

Safety and Handling Precautions

Researcher safety is the primary consideration. All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

Gadolinium(III) Nitrate: This compound is a strong oxidizing agent.[1] Avoid contact with combustible materials.[8] It can cause skin and eye irritation.[8]

-

Gadolinium Carbonate Powder: The primary hazard is inhalation of the fine powder, which may cause respiratory irritation.[9]

-

Ammonium Carbonate/Ammonium Hydroxide: These are irritants and should be handled with care to avoid inhalation of vapors or direct contact.

Required PPE:

-

Safety goggles (chemical splash-proof)

-

Impermeable gloves (nitrile or neoprene)

-

Laboratory coat

-

For handling the dry powder, a NIOSH-approved respirator is recommended to prevent inhalation.[9][10]

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not allow gadolinium-containing solutions to enter drains or the environment.[9]

Materials and Equipment

Reagents

-

Gadolinium(III) nitrate pentahydrate (Gd(NO₃)₃·5H₂O), 99.9% purity or higher

-

Ammonium carbonate ((NH₄)₂CO₃), ACS reagent grade or higher

-

Ammonium hydroxide (NH₄OH), ~28-30% solution, for pH adjustment

-

Deionized (DI) water (18.2 MΩ·cm)

-

Ethanol, 200 proof, for washing

Equipment

-

500 mL and 1 L glass beakers

-

Magnetic stir plate and stir bars

-

Calibrated pH meter with a glass electrode

-

Burette (50 mL) or peristaltic pump for controlled addition

-

Buchner funnel and vacuum flask

-

Whatman grade 42 ashless filter paper (or equivalent 2.5 µm pore size)

-

Glass desiccator

-

Drying oven

Detailed Precipitation Protocol

This protocol is designed for the synthesis of approximately 10 grams of gadolinium carbonate trihydrate.

Part A: Reagent Preparation

-

Gadolinium Nitrate Solution (0.2 M):

-

Accurately weigh 22.57 g of Gd(NO₃)₃·5H₂O.

-

Transfer the solid to a 250 mL beaker.

-

Add approximately 200 mL of DI water and stir until the solid is completely dissolved.

-

Transfer the solution to a 250 mL volumetric flask and dilute to the mark with DI water.

-

-

Ammonium Carbonate Solution (0.5 M):

-

Accurately weigh 14.41 g of (NH₄)₂CO₃.

-

Transfer the solid to a 300 mL beaker.

-

Add approximately 250 mL of DI water and stir until fully dissolved. Note: Ammonium carbonate can be slow to dissolve.

-

Part B: Precipitation Reaction

-

Setup: Transfer the 250 mL of 0.2 M Gadolinium Nitrate solution into a 1 L beaker equipped with a magnetic stir bar. Place the beaker on a magnetic stir plate and begin stirring at a moderate speed (~250 RPM).

-

pH Monitoring: Immerse the calibrated pH electrode into the gadolinium nitrate solution. The initial pH will likely be acidic (pH 4-5).

-

Controlled Addition: Fill a 50 mL burette with the 0.5 M ammonium carbonate solution. Position the burette over the beaker.

-

Precipitation: Begin adding the ammonium carbonate solution dropwise to the stirred gadolinium nitrate solution at a rate of approximately 1-2 mL per minute. A white precipitate will form immediately.

-

pH Management: Continuously monitor the pH. As the ammonium carbonate is added, the pH will rise. Use a separate dropper to add dilute ammonium hydroxide as needed to maintain the reaction pH within the target range of 6.8 - 7.2 . Do not allow the pH to exceed 7.5.

-

Completion: Continue adding the ammonium carbonate solution until the addition of a new drop no longer results in the immediate formation of more precipitate. This will require approximately 150 mL of the ammonium carbonate solution based on stoichiometry.

-

Aging: Once the addition is complete, allow the suspension to stir for an additional 1-2 hours at room temperature. This aging step promotes the formation of more stable and uniform crystals.

Part C: Isolation and Purification

-

Filtration: Turn off the stirring and allow the precipitate to settle. Set up the Buchner funnel with filter paper over the vacuum flask. Wet the filter paper with DI water to ensure a good seal.

-

Washing (Aqueous): Decant the supernatant and transfer the gadolinium carbonate slurry to the funnel. Apply vacuum and filter the solid. Wash the filter cake with three successive 100 mL portions of DI water to remove the soluble ammonium nitrate byproduct. Continue vacuum until no more liquid is drawn from the cake.

-

Washing (Organic): Wash the filter cake with two 50 mL portions of ethanol. This step helps to displace the water and significantly reduces the drying time.

-

Drying: Carefully remove the filter paper and the solid cake from the funnel. Place it on a watch glass and dry in an oven at 80-100 °C for 12-24 hours, or until a constant weight is achieved. The thermal decomposition of gadolinium carbonate trihydrate begins at higher temperatures, so exceeding 120 °C is not recommended if the hydrated form is desired.

Characterization of Gadolinium Carbonate

To validate the synthesis, the resulting white powder should be analyzed to confirm its identity, purity, and morphology.

-

X-Ray Diffraction (XRD): This is the definitive technique for confirming the crystalline phase of the material. The resulting pattern should be compared to a reference database (e.g., JCPDS No. 37-0559 for hexagonal Gd₂(CO₃)₃).[11]

-

Fourier-Transform Infrared Spectroscopy (FTIR): An FTIR spectrum will confirm the presence of carbonate functional groups. Look for characteristic strong absorption bands corresponding to the C-O stretching vibrations of the carbonate anion, typically in the 1400-1500 cm⁻¹ and 800-900 cm⁻¹ regions.[11]

-

Scanning Electron Microscopy (SEM): SEM imaging will reveal the morphology (e.g., flake-like, spherical) and size of the precipitated particles, providing direct visual feedback on the success of the controlled precipitation.[11]

-

Thermogravimetric Analysis (TGA): TGA can determine the water of hydration content and the thermal decomposition profile of the synthesized powder. The decomposition of Gd₂(CO₃)₃·3H₂O to Gd₂O₃ occurs in distinct steps, which can be used to confirm purity.

Quantitative Data Summary

The following table outlines the typical parameters and expected outcomes for the protocol described above.

| Parameter | Value | Rationale |

| Reactants | ||

| Gd(NO₃)₃·5H₂O | 22.57 g | Starting material for ~10g product yield. |

| (NH₄)₂CO₃ | 14.41 g | Precipitating agent, avoids alkali metal contamination. |

| Reaction Conditions | ||

| Gd³⁺ Concentration | 0.2 M | A moderate concentration to control supersaturation. |

| Precipitant Conc. | 0.5 M | Sufficiently concentrated for efficient precipitation. |

| Temperature | 20-25 °C (Room Temp) | Avoids increased solubility at higher temperatures. |

| Target pH | 6.8 - 7.2 | Optimal for selective carbonate precipitation.[5][6] |

| Stirring Speed | ~250 RPM | Ensures homogeneity without excessive shear. |

| Addition Rate | 1-2 mL/min | Promotes controlled crystal growth. |

| Aging Time | 1-2 hours | Improves crystallinity and particle uniformity. |

| Product | ||

| Expected Compound | Gd₂(CO₃)₃·nH₂O | Typically n≈3. |

| Theoretical Yield | ~11.4 g (as trihydrate) | Based on initial Gd(NO₃)₃·5H₂O quantity. |

| Appearance | Fine white powder |

Workflow Visualization

The following diagram illustrates the key stages of the gadolinium carbonate precipitation protocol.

Caption: Experimental workflow for the synthesis, isolation, and characterization of gadolinium carbonate.

References

-

ESPI Metals. Gadolinium Oxide Safety Data Sheet. [Online]. Available: [Link]

-

A. A. El-Bindary, A. Z. El-Sonbati, and A. A. El-Khouly. "Thermal decomposition of gadolinium(III) carbonate." INIS-IAEA, 1988. [Online]. Available: [Link]

-

E. L. Y. Nasution, et al. "Synthesis of gadolinium carbonate-conjugated-poly(ethylene)glycol (Gd2(CO3)3@PEG) particles via a modified solvothermal method." AIP Publishing, 2016. [Online]. Available: [Link]

-

Ames Laboratory. SDS Gadolinium. [Online]. Available: [Link]

-

Carl ROTH. Safety Data Sheet: Gadolinium(III) oxide. [Online]. Available: [Link]

-

Q. N. Dinh, G. Toth, Z. Kovacs, and R. E. Lenkinski. "How the Chemical Properties of GBCAs Influence Their Safety Profiles In Vivo." PMC, 2021. [Online]. Available: [Link]

-

Cole-Parmer. Material Safety Data Sheet - Gadolinium(iii) nitrate pentahydrate, 99.9%. [Online]. Available: [Link]

-

T. Wang, et al. "Tuning of synthesis conditions by thermal decomposition towards gadolinium-doped manganese carbonate nanoparticles with uniform size and high relaxivity." New Journal of Chemistry (RSC Publishing), 2016. [Online]. Available: [Link]

-

M. N. Yapryntsev, et al. "Synthesis of Gadolinium Hydroxo Nitrate under Microwave–Hydrothermal Treatment Conditions." ResearchGate, 2014. [Online]. Available: [Link]

-

P. V. Messina, et al. "Synthesis and characterization of gadolinium nanostructured materials with potential applications in magnetic resonance imaging, neutron-capture therapy and targeted drug delivery." ResearchGate, 2010. [Online]. Available: [Link]

-

S. Aime, et al. "A primer on gadolinium chemistry." PMC - NIH, 2006. [Online]. Available: [Link]

-

T. Wang, et al. "Tuning of synthesis conditions by thermal decomposition towards gadolinium-doped manganese carbonate nanoparticles with uniform size and high relaxivity." RSC Publishing, 2016. [Online]. Available: [Link]

-

H. B. K. Henderson, et al. "Precipitation of gadolinium from magnetic resonance imaging contrast agents may be the Brass tacks of toxicity." ResearchGate, 2024. [Online]. Available: [Link]

-

T. Terry, et al. "REMOVAL OF GADOLINIUM NITRATE FROM HEAVY WATER." OSTI.GOV - Savannah River Site, 2000. [Online]. Available: [Link]

-

AMERICAN ELEMENTS®. Gadolinium Nitrate. [Online]. Available: [Link]

-

M. G. Angelovski, et al. "Synthesis and Characterization of a Novel Gadolinium-Based Contrast Agent for Magnetic Resonance Imaging of Myelination." ACS Figshare, 2016. [Online]. Available: [Link]

-

R. A. G. Yustisia, et al. "Synthesis and characterization of gadolinium nanoparticles using polyol method as a candidate for MRI Contrast Agent." ResearchGate, 2022. [Online]. Available: [Link]

-

J. F. Koenig. "THERMAL STABILITY OF GADOLINIUM NITRATE SOLUTION AT HIGH TEMPERATURE." OSTI, 1961. [Online]. Available: [Link]

-

A. Singh, et al. "Recent Advances in Gadolinium Based Contrast Agents for Bioimaging Applications." PMC, 2021. [Online]. Available: [Link]

-

S. I. Niftaliev, et al. "Synthesis of Nanosized Gadolinium Oxide." ResearchGate, 2019. [Online]. Available: [Link]

-

S. Beg, et al. "Thermal dehydration kinetics involved during the conversion of gadolinium hydroxide to gadolinium oxide." ResearchGate, 2017. [Online]. Available: [Link]

-

M. Srivastava. "Uncovering the Hidden Toxicity: Gadolinium Precipitation from MRI Contrast Agents." Cureus, 2024. [Online]. Available: [Link]

-

Y. Zhong, et al. "Synthesis of gadolinium/iron–bimetal–phenolic coordination polymer nanoparticles for theranostic applications." Nanoscale (RSC Publishing), 2019. [Online]. Available: [Link]

- A. Uggeri, et al. "Recovery of gadolinium and its complexing agents from aqueous solutions containing their complexes." Google Patents, 1997. [Online].

-

PrepChem.com. Synthesis of gadolinium nitrate. [Online]. Available: [Link]

-

H. B. K. Henderson, et al. "Precipitation of gadolinium from magnetic resonance imaging contrast agents may be the Brass tacks of toxicity." Los Alamos National Laboratory, 2024. [Online]. Available: [Link]

-

D. Medunić, et al. "Effect of pH and Type of Stirring on the Spontaneous Precipitation of CaCO3 at Identical Initial Supersaturation, Ionic Strength and a(Ca2+)/a(CO32−) Ratio." MDPI, 2021. [Online]. Available: [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. acs.figshare.com [acs.figshare.com]

- 3. Gadolinium Nitrate-Edgetech Industries (A worldwide materials supplier) [edge-techind.com]

- 4. researchgate.net [researchgate.net]

- 5. How the Chemical Properties of GBCAs Influence Their Safety Profiles In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. osti.gov [osti.gov]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. Gadolinium Oxide - ESPI Metals [espimetals.com]

- 10. ameslab.gov [ameslab.gov]

- 11. pubs.aip.org [pubs.aip.org]

Application Note & Protocol: Microwave-Assisted Synthesis of Gadolinium Carbonate Nanostructures for Advanced Biomedical Imaging

For: Researchers, scientists, and drug development professionals in nanotechnology, materials science, and biomedical imaging.

Introduction: The Dawn of Rapid, High-Performance Contrast Agents

Gadolinium-based contrast agents (GBCAs) are instrumental in modern magnetic resonance imaging (MRI), enhancing the visibility of internal structures and improving diagnostic accuracy.[1][2][3] However, conventional GBCAs face challenges, including potential toxicity associated with the release of free Gd³⁺ ions and limited relaxivity, which necessitates higher doses.[4] The emergence of gadolinium-based nanomaterials, such as gadolinium carbonate (Gd₂(CO₃)₃), offers a promising solution. These nanostructures can exhibit significantly higher relaxivity and provide a platform for multifunctional agents for both diagnostics and therapy (theranostics).[5][6]

This application note details a robust and rapid protocol for the synthesis of gadolinium carbonate nanostructures using a microwave-assisted method. Microwave-assisted synthesis (MAS) offers substantial advantages over conventional heating methods, including rapid and uniform heating, which dramatically reduces reaction times, increases product yield, and enhances control over nanoparticle size and morphology.[7][8][9] This "green chemistry" approach minimizes energy consumption and the formation of byproducts, aligning with sustainable research practices.[7]

The "Why": Causality in Microwave-Assisted Synthesis

The core of MAS lies in the direct interaction of microwave irradiation with polar molecules in the reaction mixture.[7][9] Unlike conventional heating that relies on slow heat transfer from an external source, microwaves induce rapid, localized heating through dielectric polarization. This instantaneous and uniform heating throughout the reaction volume facilitates rapid nucleation and controlled crystal growth, which is crucial for producing monodisperse nanostructures.[8][10]

In this protocol, urea serves a dual purpose. At elevated temperatures, it undergoes hydrolysis to generate carbonate ions in a controlled manner, which then react with gadolinium ions. This slow and sustained release of carbonate ions is critical for the formation of uniform gadolinium carbonate nanoparticles. Furthermore, the ammonia produced during urea decomposition helps to maintain an alkaline pH, which is favorable for the precipitation of gadolinium carbonate.

Visualizing the Synthesis Workflow

Caption: Workflow for the microwave-assisted synthesis of gadolinium carbonate nanostructures.

Experimental Protocol: A Step-by-Step Guide

Materials & Equipment

| Reagent/Equipment | Specification | Vendor (Example) |

| Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O) | 99.9% trace metals basis | Sigma-Aldrich |

| Urea (CH₄N₂O) | ACS reagent, ≥99.0% | Fisher Scientific |

| Diethylene glycol (DEG) | Anhydrous, 99.8% | MilliporeSigma |

| Ethanol | 200 proof, absolute | Decon Labs |

| Deionized Water | 18.2 MΩ·cm | In-house system |

| Microwave Synthesis Reactor | e.g., Anton Paar Monowave series | Anton Paar |

| High-Speed Centrifuge | Capable of >10,000 x g | Beckman Coulter |

| Vacuum Oven | Thermo Fisher Scientific | |

| Magnetic Stirrer Hotplate | VWR | |

| Glassware | Borosilicate |

Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle gadolinium salts with care, as they can be toxic.[3][11] Perform the synthesis in a well-ventilated area or a fume hood.

Protocol Steps

-

Precursor Solution Preparation:

-

In a 50 mL beaker, dissolve 1.0 mmol of gadolinium(III) chloride hexahydrate in 20 mL of diethylene glycol (DEG).

-

Add 10.0 mmol of urea to the solution.

-

Stir the mixture on a magnetic stirrer at room temperature until a clear, homogeneous solution is obtained. This may take approximately 20-30 minutes. The high boiling point and polar nature of DEG make it an excellent solvent for microwave heating.[12]

-

-

Microwave-Assisted Synthesis:

-

Transfer the precursor solution to a 35 mL microwave reactor vessel equipped with a magnetic stir bar.

-

Seal the vessel according to the manufacturer's instructions.

-

Place the vessel in the microwave reactor cavity.

-

Set the reaction parameters:

-

Temperature: 180 °C

-

Ramp Time: 2 minutes

-

Hold Time: 10 minutes

-

Power: 300 W (or as dynamically adjusted by the reactor to maintain temperature)

-

Stirring: 600 RPM

-

-

Initiate the microwave program. The rapid heating will induce the decomposition of urea and subsequent nucleation and growth of gadolinium carbonate nanostructures.[13]

-

-

Purification and Isolation:

-

After the reaction is complete and the vessel has cooled to a safe temperature (below 50 °C), carefully open the vessel.

-

Transfer the resulting milky-white suspension to a centrifuge tube.

-

Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the gadolinium carbonate nanostructures.

-

Discard the supernatant.

-

Resuspend the pellet in 20 mL of ethanol and vortex thoroughly to remove any residual DEG and unreacted precursors.

-

Repeat the centrifugation and washing steps two more times with ethanol, followed by two washes with deionized water.

-

After the final wash, resuspend the pellet in a minimal amount of deionized water and freeze-dry or dry in a vacuum oven at 60 °C overnight to obtain a fine white powder.

-

Characterization of Gadolinium Carbonate Nanostructures

Proper characterization is essential to validate the synthesis and understand the properties of the nanostructures.

| Characterization Technique | Purpose | Expected Outcome |

| X-ray Diffraction (XRD) | Determine the crystal structure and phase purity. | Diffraction peaks corresponding to the orthorhombic phase of Gd₂(CO₃)₃. |

| Transmission Electron Microscopy (TEM) | Analyze the size, morphology, and dispersity of the nanostructures. | Uniform, near-spherical nanoparticles with a diameter in the range of 50-100 nm.[14] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identify functional groups present on the surface and confirm the carbonate species. | Characteristic absorption bands for carbonate (C-O stretching) and potentially Gd-O vibrations.[15] |

| Dynamic Light Scattering (DLS) | Measure the hydrodynamic diameter and size distribution in a colloidal suspension. | A narrow size distribution indicating monodispersity. |

| Thermogravimetric Analysis (TGA) | Evaluate thermal stability and decomposition behavior. | A distinct weight loss step corresponding to the decomposition of gadolinium carbonate to gadolinium oxide. |

Application in Biomedical Imaging: MRI Contrast Enhancement

Gadolinium carbonate nanostructures are primarily developed as T₁-weighted MRI contrast agents.[16] The paramagnetic Gd³⁺ ions in the nanostructure shorten the longitudinal relaxation time (T₁) of surrounding water protons, leading to a brighter signal in T₁-weighted images. The efficacy of a contrast agent is quantified by its relaxivity (r₁), with higher values indicating better contrast enhancement at lower concentrations. Gadolinium-based nanoparticles consistently show higher r₁ values compared to clinically used chelated gadolinium agents.[1][17]

To assess the potential of the synthesized gadolinium carbonate nanostructures as MRI contrast agents, their r₁ relaxivity should be measured. This involves preparing a series of aqueous suspensions of the nanoparticles at varying Gd³⁺ concentrations and measuring their T₁ relaxation times using an MRI scanner. The r₁ value is then determined from the slope of the plot of 1/T₁ versus Gd³⁺ concentration.

From Gadolinium Carbonate to Gadolinium Oxide: A Gateway to Enhanced Properties

Gadolinium carbonate nanostructures can also serve as a precursor for the synthesis of gadolinium oxide (Gd₂O₃) nanoparticles, which are also highly effective T₁ MRI contrast agents.[18][19] This is achieved through a simple calcination (thermal decomposition) process where the gadolinium carbonate powder is heated in air.

Caption: Conversion of gadolinium carbonate to gadolinium oxide nanostructures.

This thermal decomposition typically proceeds in stages, with the final product being crystalline Gd₂O₃. The size and morphology of the resulting oxide nanoparticles are often templated by the initial carbonate structures.

Conclusion and Future Outlook

The microwave-assisted synthesis protocol presented here offers a rapid, efficient, and scalable method for producing high-quality gadolinium carbonate nanostructures. These materials hold significant promise as next-generation MRI contrast agents with enhanced performance and potentially improved safety profiles.[6] Further functionalization of these nanostructures with targeting ligands or therapeutic drugs can pave the way for advanced theranostic platforms, enabling simultaneous diagnosis and treatment of diseases like cancer.[5][20]

References

- Microwave-assisted synthesis of nanomaterials: a green chemistry perspective and sustainability assessment. RSC Publishing.

- Synthesis of Metal Nanoparticles under Microwave Irradiation: Get Much with Less Energy. MDPI.

- Microwave-Assisted Chemical Solution Process | Fast Synthesis route for Modern Technology. YouTube.

- Designing Local Microwave Heating of Metal Nanoparticles/Metal Oxide Substrate Composites. The Journal of Physical Chemistry C - ACS Publications.

- Gadolinium‐containing carbon nanomaterials for magnetic resonance imaging: Trends and challenges. PMC.

- Microwave-assisted synthesis. Anton Paar Wiki.

- Microemulsion-made Gadolinium Carbonate Hollow Nanospheres Showing Magnetothermal Heating and Drug Release. ResearchGate.

- New MRI contrast agent to improve upon gadolinium-based products. Technology Networks.

- Current Status and Future Aspects of Gadolinium Oxide Nanoparticles as Positive Magnetic Resonance Imaging Contrast Agents. MDPI.

- Thermal decomposition of gadolinium(III) carbonate. INIS-IAEA.

- Gadolinium-functionalized nanoparticles for application as magnetic resonance imaging contrast agents via polymerization-induced self-assembly. Polymer Chemistry (RSC Publishing).

- The Hidden Risks of MRI Contrast Agents: Nanoparticles, Oxalic Acid, and the Call for Safer Imaging. LinkedIn.

- UNM Scientists Discover How Nanoparticles of Toxic Metal Used in MRI Scans Infiltrate Human Tissue. UNM Health Sciences.

- Biomedical Applications of Gadolinium‐Containing Biomaterials: Not Only MRI Contrast Agent. PMC.

- Gadolinium oxide nanoplates with high longitudinal relaxivity for magnetic resonance imaging. PubMed.

- Formation, Characterization, and Catalytic Activity of Gadolinium Oxide. Infrared Spectroscopic Studies. The Journal of Physical Chemistry - ACS Publications.

- Gadolinium loaded nanoparticles in theranostic magnetic resonance imaging. PubMed.

- Obtaining and study of properties of nano structured gadolinium oxide. INIS-IAEA.

- (PDF) Synthesis and characterization of gadolinium nanoparticles using polyol method as a candidate for MRI Contrast Agent. ResearchGate.

- Application of Gadolinium Nanoparticles Current Advances and Future Perspectives (2). Prezi.

- Gadolinium-Doped Carbon Nanodots as Potential Anticancer Tools for Multimodal Image-Guided Photothermal Therapy and Tumor Monitoring. ACS Publications.